molecular formula C12H17NO2 B13653246 N-cyclobutyl-3,4-dimethoxyaniline

N-cyclobutyl-3,4-dimethoxyaniline

Cat. No.: B13653246
M. Wt: 207.27 g/mol
InChI Key: GHXZQRMOEHFSEG-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3,4-dimethoxyaniline is an aromatic amine derivative characterized by a benzene ring substituted with methoxy (-OCH₃) groups at the 3- and 4-positions and a cyclobutyl group attached to the amine nitrogen. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol (calculated based on analogous structures in ). For example, N-cyclopropyl derivatives are synthesized via condensation of anilines with silane reagents followed by reduction (), implying that cyclobutyl analogs could be prepared using cyclobutane-containing reagents under similar conditions.

Potential applications include pharmaceutical intermediates, dye synthesis, or photoredox catalysis, as seen in related compounds like N-butyl-3,4-dimethoxyaniline (). The cyclobutyl group’s moderate ring strain (compared to cyclopropane) may confer unique reactivity in target-oriented syntheses.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-cyclobutyl-3,4-dimethoxyaniline

InChI

InChI=1S/C12H17NO2/c1-14-11-7-6-10(8-12(11)15-2)13-9-4-3-5-9/h6-9,13H,3-5H2,1-2H3

InChI Key

GHXZQRMOEHFSEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclobutyl-3,4-dimethoxyaniline can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyaniline with cyclobutanone under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective starting materials, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3,4-dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3,4-dimethoxyaniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below contrasts N-cyclobutyl-3,4-dimethoxyaniline with structurally similar derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₂H₁₇NO₂ 207.27 Cyclobutyl substituent (4-membered ring, moderate strain)
N-Ethyl-3,4-dimethoxyaniline C₁₀H₁₅NO₂ 181.23 Linear ethyl group (flexible, low steric hindrance)
N-Cyclopropyl-3,4-dimethoxyaniline C₁₁H₁₅NO₂ 193.24 Cyclopropyl substituent (3-membered ring, high strain)
N-Butyl-3,4-dimethoxyaniline C₁₂H₁₉NO₂ 209.28 Linear butyl chain (increased lipophilicity)
N-Cyclohexyl-3,4-dimethoxyaniline C₁₄H₂₁NO₂ 235.32 Cyclohexyl group (bulky, steric hindrance)

Reactivity and Chemical Behavior

  • Steric and Electronic Effects :
    • Cyclopropyl’s high ring strain enhances reactivity in ring-opening reactions, whereas cyclobutyl’s moderate strain may favor controlled transformations (e.g., selective substitutions) .
    • Bulky substituents (e.g., cyclohexyl) reduce reaction rates in crowded environments, as seen in sluggish ethoxy-to-isopropoxy substitutions in cyclopropane derivatives .
  • Substituent Exchange : Ethoxy groups in N-cyclopropylanilines are readily replaced by methoxy or isopropoxy groups under alcoholysis conditions, suggesting that N-cyclobutyl analogs may exhibit similar but slower exchange due to reduced ring strain .

Physical and Hazard Profiles

  • Toxicity : Parent compound 3,4-dimethoxyaniline is harmful if swallowed (R22) and irritant (R36/37/38) . Lipophilic substituents (e.g., cyclohexyl) may increase bioaccumulation risks.
  • Safety Handling : Use protective equipment (gloves, goggles) and avoid inhalation/contact, as recommended for analogous anilines .

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